molecular formula C25H23NO4S B11483895 7-[4-(Cyclopentyloxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

7-[4-(Cyclopentyloxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11483895
M. Wt: 433.5 g/mol
InChI Key: VTVLJCXAAIAABQ-UHFFFAOYSA-N
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Description

7-[4-(Cyclopentyloxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound with a unique structure that includes a thienopyridine core, a cyclopentyloxyphenyl group, and a carboxylic acid functional group

Preparation Methods

The synthesis of 7-[4-(Cyclopentyloxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the thienopyridine core, followed by the introduction of the cyclopentyloxyphenyl group and the carboxylic acid functional group. Reaction conditions often involve the use of catalysts, specific temperatures, and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions for cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The phenyl and cyclopentyloxy groups can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-[4-(Cyclopentyloxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyridine core and the functional groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other thienopyridine derivatives and molecules with similar functional groups. For example:

    Thienopyridine derivatives: Compounds with variations in the substituents on the thienopyridine core.

    Cyclopentyloxyphenyl derivatives: Compounds with different functional groups attached to the cyclopentyloxyphenyl group.

    Carboxylic acid derivatives: Compounds with different core structures but containing a carboxylic acid group. The uniqueness of 7-[4-(Cyclopentyloxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H23NO4S

Molecular Weight

433.5 g/mol

IUPAC Name

7-(4-cyclopentyloxyphenyl)-5-oxo-3-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C25H23NO4S/c27-20-14-19(15-10-12-18(13-11-15)30-17-8-4-5-9-17)23-22(26-20)21(24(31-23)25(28)29)16-6-2-1-3-7-16/h1-3,6-7,10-13,17,19H,4-5,8-9,14H2,(H,26,27)(H,28,29)

InChI Key

VTVLJCXAAIAABQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C3CC(=O)NC4=C3SC(=C4C5=CC=CC=C5)C(=O)O

Origin of Product

United States

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